4-(Phenylmethylidene)piperidine

説明

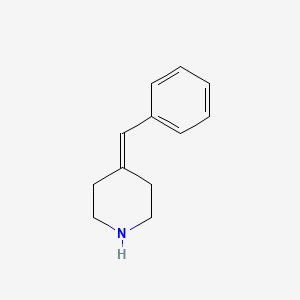

4-(Phenylmethylidene)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenylmethylidene group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

作用機序

Target of Action

4-(Phenylmethylidene)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine and its derivatives are known to play significant roles in various pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and alkaloids . .

Mode of Action

The mode of action of piperidine derivatives is complex and varies depending on the specific derivative and its structural modifications . Some piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis . .

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in managing and alleviating severe disease conditions . .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures . Some piperidine derivatives have shown enhanced CNS pharmacokinetic properties, making them potential candidates for brain metastases treatment . .

Result of Action

The results of the action of piperidine derivatives can be diverse, depending on their specific structures and the biochemical pathways they affect . Some piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of piperidine derivatives . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethylidene)piperidine typically involves the condensation of piperidine with benzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction can be represented as follows:

Piperidine+Benzaldehyde→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 4-(Phenylmethylidene)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amine.

Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of 4-(phenylmethyl)piperidine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学的研究の応用

4-(Phenylmethylidene)piperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and other advanced materials.

類似化合物との比較

4-(Phenylmethylidene)piperidine can be compared with other similar compounds, such as:

Piperidine: The parent compound, which lacks the phenylmethylidene group. Piperidine itself is widely used in organic synthesis and pharmaceutical applications.

4-(Phenylmethyl)piperidine: A reduced form of this compound, which has different chemical properties and reactivity.

N-Phenylpiperidine: Another derivative of piperidine with a phenyl group attached to the nitrogen atom. It has distinct applications and biological activities.

生物活性

4-(Phenylmethylidene)piperidine, also known as benzylidene piperidine, is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenylmethylidene group. This structure allows for interactions with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Receptor Interactions : The compound has shown affinity for the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite . Its interaction with this receptor suggests potential applications in treating mood disorders.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines by activating signaling pathways such as NF-κB and PI3K/Akt .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential use in neurodegenerative diseases like Alzheimer’s. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular functions. For example, its interaction with AChE can enhance neurotransmitter levels in the brain .

- Signal Transduction Modulation : By interacting with various receptors and proteins, it modulates signaling pathways that are crucial for cell survival and proliferation. This includes pathways associated with apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. Treatment resulted in decreased phosphorylation of Akt, leading to apoptosis through mitochondrial pathways. The compound also inhibited tumor migration when combined with other chemotherapeutics like temozolomide (TMZ) .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Psychiatric Disorders : Due to its interaction with serotonin receptors, it may be explored as an antidepressant or anxiolytic agent.

- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.

- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a potential treatment for Alzheimer's disease.

特性

IUPAC Name |

4-benzylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQNIKYRPSFQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444640 | |

| Record name | 4-benzylidene-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-58-2 | |

| Record name | 4-benzylidene-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。